

Pharmacological Profile of Detajmium Bitartrate: A Technical Overview

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Compound of Interest

Compound Name: *Detajmium*

Cat. No.: *B15585665*

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Disclaimer: This document provides a summary of the publicly available information on the pharmacological profile of **Detajmium** Bitartrate. Detailed quantitative data from primary experimental studies, particularly regarding electrophysiological effects, pharmacokinetics, and clinical trials, is limited in the readily accessible scientific literature. The pivotal study by Hála et al. (1994) is frequently cited but its full text, containing specific data, could not be retrieved for this analysis.

Introduction

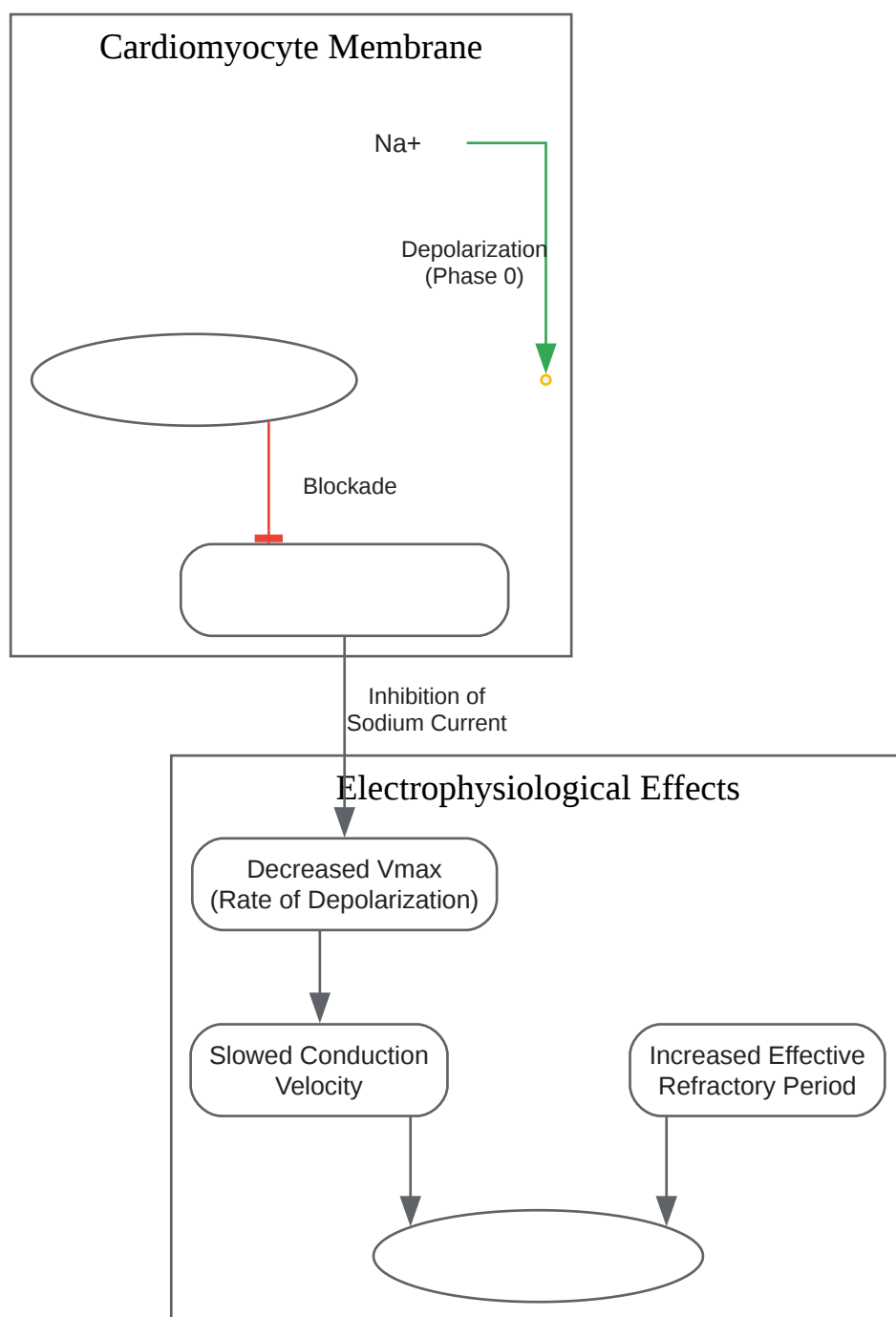
Detajmium Bitartrate, also known by its synonym Tachmalcor, is classified as an antiarrhythmic agent.[1][2] Based on its mechanism of action, it falls under the Vaughan-Williams classification of Class I antiarrhythmic drugs, which are characterized by their ability to block sodium channels in the cardiac myocytes.[3] This action modulates the cardiac action potential, thereby exerting its antiarrhythmic effects.

Mechanism of Action: Sodium Channel Blockade

As a Class I antiarrhythmic agent, the primary mechanism of action of **Detajmium** Bitartrate is the blockade of voltage-gated sodium channels in the heart.[3] This inhibition of the fast inward sodium current (INa) leads to a decrease in the maximum rate of depolarization of the cardiac action potential (Vmax), slowing of conduction velocity, and an increase in the effective refractory period of the cardiac tissue.

The effect of **Detajmium** on V_{max} has been observed to be frequency-dependent in isolated dog ventricular muscle and Purkinje fibers, a characteristic feature of many Class I antiarrhythmic drugs.^[1] This "use-dependent" block implies that the drug has a higher affinity for sodium channels that are frequently opening and closing, such as during tachyarrhythmias, making it more effective at higher heart rates.

Signaling Pathway of a Class I Antiarrhythmic Drug



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Figure 1: Mechanism of action of **Detajmium** Bitartrate as a Class I antiarrhythmic drug.

Pharmacodynamics

The primary pharmacodynamic effect of **Detajmium** Bitartrate is the modulation of cardiac electrophysiology. The blockade of sodium channels leads to changes in the shape and duration of the cardiac action potential.

Electrophysiological Effects

Based on the available abstract information from the pivotal study by Hála et al. (1994), **Detajmium** Bitartrate demonstrates the following electrophysiological properties in isolated canine cardiac tissues:

- **Effect on Vmax:** **Detajmium** causes a concentration-dependent and frequency-dependent reduction in the maximum upstroke velocity (Vmax) of the action potential in both ventricular muscle and Purkinje fibers.[1]
- **Effect on Action Potential Duration (APD):** The effect on APD is a key characteristic of Class I antiarrhythmics. However, specific quantitative data on how **Detajmium** alters APD at 50% and 90% repolarization (APD50 and APD90) is not available in the accessed literature. Class I drugs can have variable effects on APD, with some prolonging it and others shortening it.[4]
- **Effect on Refractoriness:** By prolonging the inactivation state of the sodium channel, Class I drugs typically increase the effective refractory period (ERP) of the cardiac tissue. This contributes to their antiarrhythmic effect by preventing premature re-excitation.

Table 1: Summary of Electrophysiological Effects of **Detajmium** Bitartrate (Qualitative)

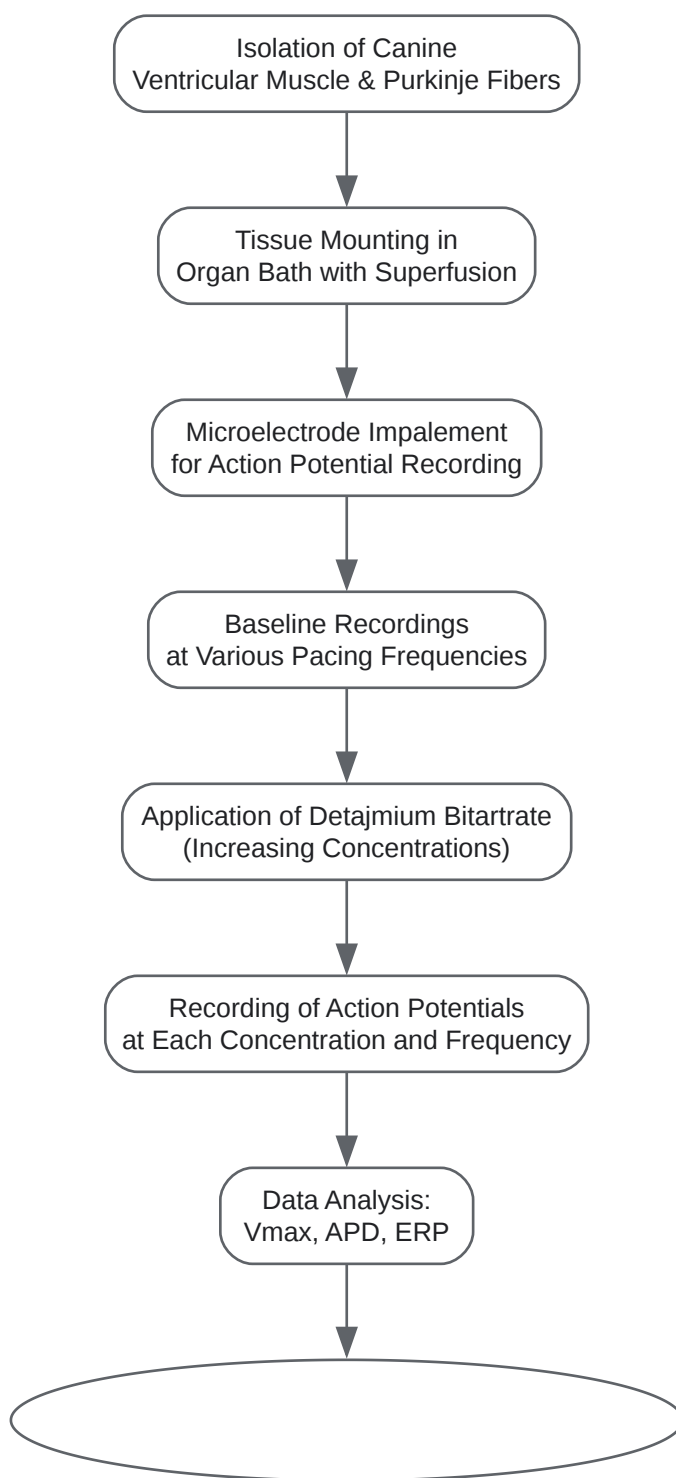
Parameter	Tissue	Effect	Reference
Vmax	Ventricular Muscle, Purkinje Fibers	Decreased (Frequency-dependent)	[1]
Action Potential Duration	Ventricular Muscle, Purkinje Fibers	Data not available	-
Effective Refractory Period	Ventricular Muscle, Purkinje Fibers	Likely Increased	(Inferred from Class I mechanism)

Experimental Protocols

The key experimental study on the electrophysiological effects of **Detajmium** Bitartrate was conducted by Hála and colleagues. While the full detailed protocol is not accessible, the abstract indicates the following methods were likely employed:

- **Tissue Preparation:** The study utilized isolated canine cardiac ventricular muscle and Purkinje fibers. These tissues are standard models for studying the electrophysiological properties of antiarrhythmic drugs.
- **Electrophysiological Recordings:** Standard microelectrode techniques would have been used to record transmembrane action potentials. This technique allows for the measurement of various action potential parameters, including resting membrane potential, V_{max} , action potential amplitude, and action potential duration at different levels of repolarization.
- **Experimental Conditions:** The tissues would have been superfused with a physiological salt solution and stimulated at varying frequencies to assess the use-dependent effects of the drug. Different concentrations of **Detajmium** Bitartrate would have been applied to establish a concentration-response relationship.

Experimental Workflow for Electrophysiological Studies



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Figure 2: A generalized experimental workflow for in vitro electrophysiological assessment of an antiarrhythmic drug.

Pharmacokinetics

There is a significant lack of publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of **Detajmium** Bitartrate. Preclinical and clinical pharmacokinetic studies are essential for determining the dosing regimen, understanding potential drug-drug interactions, and assessing the overall safety profile of a compound. Without this data, a comprehensive pharmacological profile cannot be constructed.

Table 2: Pharmacokinetic Parameters of **Detajmium** Bitartrate

Parameter	Value	Species/Study
Bioavailability	Data not available	-
Volume of Distribution	Data not available	-
Protein Binding	Data not available	-
Metabolism	Data not available	-
Elimination Half-life	Data not available	-
Excretion	Data not available	-

Clinical Data

No information on clinical trials conducted with **Detajmium** Bitartrate for the treatment of arrhythmias in humans was found in the searched literature. Therefore, its clinical efficacy, safety, and tolerability profile remain uncharacterized in this review.

Toxicology and Safety

Limited information is available regarding the preclinical and clinical safety and toxicology of **Detajmium** Bitartrate. A case report from 1985 describes a poisoning incident with "Tachmalcor," indicating the potential for proarrhythmic effects such as heart block and ventricular fibrillation at high doses.[3] As with all Class I antiarrhythmic drugs, there is an inherent risk of proarrhythmia, which is the potential to induce new or worsen existing arrhythmias.

Conclusion

Detajmium Bitartrate is a Class I antiarrhythmic agent with a primary mechanism of action involving the frequency-dependent blockade of cardiac sodium channels. This leads to a reduction in the rate of depolarization and a slowing of conduction velocity in cardiac tissue. While its electrophysiological effects have been characterized in preclinical models, there is a notable absence of publicly available quantitative data, as well as a lack of information on its pharmacokinetics, clinical efficacy, and safety profile in humans. Further research and access to primary study data are required to provide a comprehensive understanding of the pharmacological profile of **Detajmium** Bitartrate for its potential application in the treatment of cardiac arrhythmias.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Detajmium bitartrate | CymitQuimica [cymitquimica.com]
- 3. [Poisoning with detajmium bitartrate (tachmalcor)--a case report] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects on action potential duration of class IA, B and C antiarrhythmic drugs: modulation by stimulation rate and extracellular K⁺ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
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